molecular formula C22H19N3O4S B6514501 3-(4-METHOXYBENZYL)-2,4-DIOXO-N~7~-(2-THIENYLMETHYL)-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE CAS No. 892292-37-4

3-(4-METHOXYBENZYL)-2,4-DIOXO-N~7~-(2-THIENYLMETHYL)-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE

Cat. No.: B6514501
CAS No.: 892292-37-4
M. Wt: 421.5 g/mol
InChI Key: LZXHLLNJUVHDBS-UHFFFAOYSA-N
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Description

3-(4-METHOXYBENZYL)-2,4-DIOXO-N~7~-(2-THIENYLMETHYL)-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXYBENZYL)-2,4-DIOXO-N~7~-(2-THIENYLMETHYL)-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane (DCM) and catalysts such as m-chloroperbenzoic acid (m-CPBA) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXYBENZYL)-2,4-DIOXO-N~7~-(2-THIENYLMETHYL)-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO_4 in acidic or neutral medium.

    Reduction: NaBH_4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K_2CO_3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

3-(4-METHOXYBENZYL)-2,4-DIOXO-N~7~-(2-THIENYLMETHYL)-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl and thienylmethyl groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-METHOXYBENZYL)-2,4-DIOXO-N~7~-(2-THIENYLMETHYL)-1,2,3,4-TETRAHYDRO-7-QUINAZOLINECARBOXAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-29-16-7-4-14(5-8-16)13-25-21(27)18-9-6-15(11-19(18)24-22(25)28)20(26)23-12-17-3-2-10-30-17/h2-11H,12-13H2,1H3,(H,23,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXHLLNJUVHDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CS4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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